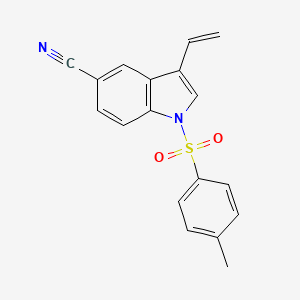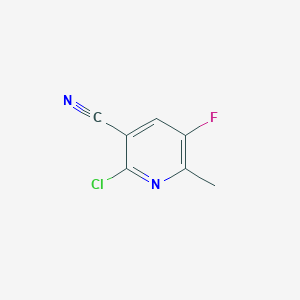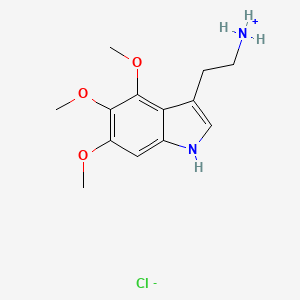
4,5,6-三甲氧基色胺
描述
4,5,6-Trimethoxytryptamine (TMT) is a naturally occurring tryptamine derivative. It shares its core structure with serotonin (5-hydroxytryptamine, 5-HT) and is structurally related to other psychoactive compounds like lysergic acid diethylamide (LSD), N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). TMT is found in certain fungi and has been studied for its potential therapeutic effects .
Synthesis Analysis
TMT can be synthesized through various methods. One notable approach is the improved, practical, and scalable five-step synthesis of psilocybin (a closely related compound) from an inexpensive acetoxyindole starting material. This synthesis yields multigram quantities of psilocybin without the need for chromatography or aqueous workup .
Molecular Structure Analysis
The molecular formula of TMT is C₁₃H₁₈N₂O₃. It consists of a tryptamine core with three methoxy groups (CH₃O) attached at positions 4, 5, and 6 of the phenyl ring. The monoisotopic mass of TMT is approximately 250.13 Da .
Chemical Reactions Analysis
TMT is a substituted amphetamine, but its mechanism of action is more complex than that of unsubstituted amphetamine. It likely involves agonist activity on serotonin receptors, particularly the 5-HT₂A receptor, in addition to general dopamine receptor agonism. These serotonergic interactions underlie the psychedelic effects of TMT .
科学研究应用
Anti-Inflammatory Effects
Similar to other methoxy derivatives, TMT may have anti-inflammatory properties. For instance, 3,4’,5-trimethoxy-trans-stilbene (a related compound) suppresses inflammation by inhibiting MAPK and NF-κB pathways . Further studies could elucidate TMT’s anti-inflammatory mechanisms and its potential in treating inflammatory diseases.
Cancer Research
TMT’s structural resemblance to other tryptamines suggests potential anticancer properties. Researchers have synthesized derivatives with anticancer activity . Investigating TMT’s effects on cancer cell lines, understanding its molecular targets, and exploring combination therapies could be valuable.
作用机制
Target of Action
4,5,6-Trimethoxytryptamine is a derivative of tryptamine, which is closely related to the neurotransmitters serotonin and melatonin . The primary targets of this compound are likely to be the serotonin receptors, specifically the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, and gastrointestinal motility .
Mode of Action
As a tryptamine derivative, it may act as an agonist at the serotonin receptors . Upon binding, the activated receptor undergoes a conformational change, which allows its G protein subunit to exchange GDP for GTP, leading to a series of intracellular events .
Biochemical Pathways
The biochemical pathways affected by 4,5,6-Trimethoxytryptamine are likely to be those regulated by serotonin. These include pathways involved in mood regulation, sleep, and gastrointestinal motility . The compound’s effects on these pathways could result in altered perceptions of reality, as is common with other tryptamines .
Result of Action
The molecular and cellular effects of 4,5,6-Trimethoxytryptamine’s action would depend on its interaction with its target receptors and the subsequent intracellular events. These could include changes in neuronal firing patterns, modulation of neurotransmitter release, and alterations in gene expression. The overall effect could result in altered perceptions of reality, changes in mood, and other physiological effects .
属性
IUPAC Name |
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2;/h6-7,15H,4-5,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXILLGCJSYNGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2CC[NH3+])OC)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trimethoxytryptamine | |
CAS RN |
5376-34-1 | |
| Record name | Indole, 3-(2-aminoethyl)-4,5,6-trimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



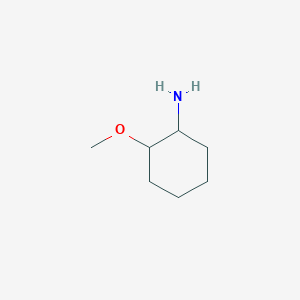
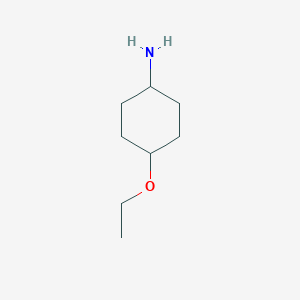



![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)

![6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B3060504.png)

